molecular formula C10H19NO2S B6169031 tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate CAS No. 2742623-43-2

tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate

Cat. No.: B6169031
CAS No.: 2742623-43-2
M. Wt: 217.3
InChI Key:
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Description

tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate is a chemical compound with a unique structure that includes a tert-butyl carbamate group and a cyclobutyl ring substituted with a sulfanylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative. One common method is the reaction of tert-butyl carbamate with (1r,3r)-3-(sulfanylmethyl)cyclobutanol under suitable conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The sulfanylmethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their activity. The carbamate group may also interact with biological molecules, influencing their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-butyl N-[(1r,3r)-3-(sulfanylmethyl)cyclobutyl]carbamate is unique due to its specific substitution pattern on the cyclobutyl ring and the presence of the sulfanylmethyl group. This structural feature imparts distinct chemical reactivity and potential biological activity compared to other similar compounds .

Properties

CAS No.

2742623-43-2

Molecular Formula

C10H19NO2S

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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